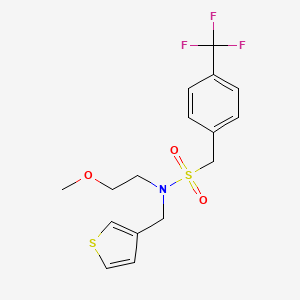
N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a derivative of methanesulfonamide, which is a functional group characterized by the presence of a sulfonamide moiety attached to a methane group. This particular derivative includes additional substituents such as a methoxyethyl group, a thiophen-3-ylmethyl group, and a trifluoromethylphenyl group, which may contribute to its unique chemical and physical properties.
Synthesis Analysis
The synthesis of related methanesulfonamide derivatives often involves the reaction of N,N-dichlorophenylmethanesulfonamide with various electrophiles, as demonstrated in the synthesis of phenyl-N-(2,2,2-trichloroethylidene)methanesulfonamide . Additionally, the Sonogashira cross-coupling reaction has been employed to synthesize compounds such as N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide, which suggests that a similar approach could be used for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of methanesulfonamide derivatives can be complex, with the potential for various conformations and self-association in solution. For instance, trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide has been shown to form cyclic dimers in inert solvents and chain associates via hydrogen bonding in crystal form . Similarly, trifluoro-N-(2-phenylacetyl)methanesulfonamide exists in two conformers and forms cyclic and chain dimers through hydrogen bonding . These findings suggest that the molecular structure of N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide could also exhibit interesting conformational dynamics and self-association behavior.
Chemical Reactions Analysis
Methanesulfonamide derivatives can participate in various chemical reactions. The high reactivity of phenyl-N-(2,2,2-trichloroethylidene)methanesulfonamide was demonstrated through alkylation reactions with aromatic compounds such as toluene and thiophene . The reactivity of the compound under analysis could similarly be explored through reactions with electrophiles or nucleophiles, potentially leading to a range of products with diverse chemical functionalities.
Physical and Chemical Properties Analysis
The physical and chemical properties of methanesulfonamide derivatives can be influenced by their molecular structure and substituents. For example, the proton-donating ability of trifluoro-N-(2-phenylacetyl)methanesulfonamide has been studied, revealing its strength as a hydrogen bond donor and its pKa in methanol . The presence of a trifluoromethyl group, as seen in the compound of interest, could also affect its acidity and solubility. The physical properties such as melting point, boiling point, and solubility in various solvents would be important to characterize for a comprehensive understanding of this compound.
科学研究应用
Structural Studies and Molecular Interactions
A study conducted by Dey et al. (2015) on nimesulide derivatives, including structural analysis through X-ray powder diffraction and Hirshfeld surface analysis, provides insights into the effect of substitution on supramolecular assembly. This research demonstrates the importance of molecular structure in the design and development of new compounds with potential applications in materials science and drug design (Dey et al., 2015).
Proton-Donating Ability and Conformations
Research by Oznobikhina et al. (2009) explored the proton-donating ability and conformations of trifluoro-N-(2-phenylacetyl)methanesulfonamide. Understanding these chemical properties can aid in predicting the behavior of similar compounds in various chemical environments, contributing to the fields of catalysis and organic synthesis (Oznobikhina et al., 2009).
Stereoselective Microbial Reduction
Patel et al. (1993) demonstrated the stereoselective microbial reduction of a sulfonamide derivative to produce a chiral intermediate. This process showcases the application of biocatalysis in the stereoselective synthesis of complex molecules, offering a greener alternative to traditional chemical synthesis (Patel et al., 1993).
Electrophilic Alkylation and Nucleophilic Allylation
Sato et al. (1987) studied methoxy(phenylthio)methane as a synthon for electrophilic alkylation and nucleophilic allylation, highlighting the versatility of similar compounds in synthetic organic chemistry (Sato et al., 1987).
Synthesis and Characterization Techniques
Research on the synthesis and characterization of related compounds, such as diethyltin(methoxy)methanesulfonate derivatives, by Shankar et al. (2011), underscores the significance of synthetic methodologies and structural characterization in the development of new materials with potential applications in catalysis, drug delivery, and material science (Shankar et al., 2011).
安全和危害
While MTTP has shown promise in preclinical studies, safety assessments are crucial. Researchers must evaluate its toxicity, potential side effects, and metabolic pathways. Always handle MTTP with appropriate precautions in the laboratory.
未来方向
Future research should focus on optimizing MTTP’s pharmacokinetic properties, exploring its therapeutic potential, and assessing its safety profile. Collaborative efforts across disciplines will contribute to its successful development as a novel drug candidate.
Please note that this analysis is based on available literature, and further studies may provide additional insights into MTTP’s properties and applications.
属性
IUPAC Name |
N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3NO3S2/c1-23-8-7-20(10-14-6-9-24-11-14)25(21,22)12-13-2-4-15(5-3-13)16(17,18)19/h2-6,9,11H,7-8,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVDUGKVAZUADE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CSC=C1)S(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}pyrimidin-4-amine](/img/structure/B2525092.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide](/img/structure/B2525093.png)
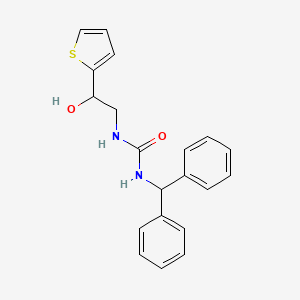
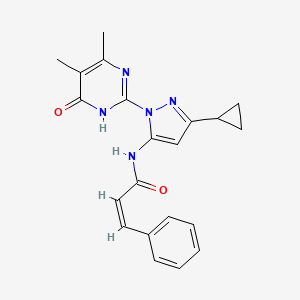
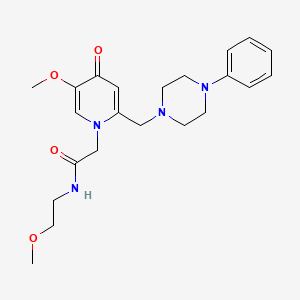
![pyrrolo[2,1-b]thiazole-7-carboxylic Acid](/img/structure/B2525099.png)
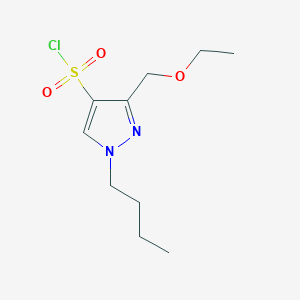
![2-[5-(Trifluoromethyl)pyridin-2-yl]sulfanyl-1,3-thiazol-5-amine](/img/structure/B2525105.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2525106.png)
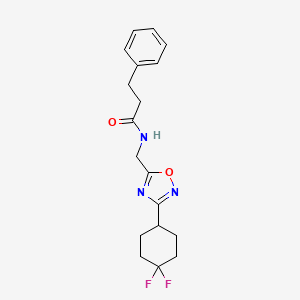
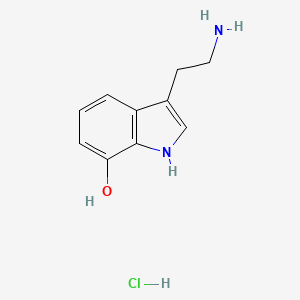
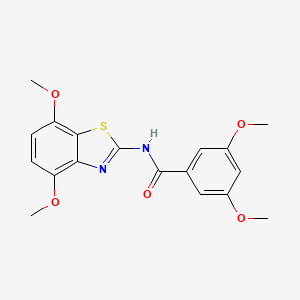
![N-(2,5-dimethoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2525112.png)
![2-(2-Morpholinoethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2525113.png)